![molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7](/img/structure/B2392709.png)
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O.2ClH . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It is also known to be a 5-HT1A receptor agonist .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis
The metabolites of Niaprazine, which “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a major part of, occur by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis
The compound presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234°C (lit.), a boiling point of 363.6°C at 760 mmHg, and a vapor pressure of 1.78E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Serotonin Receptor Modulation
1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that interacts with serotonin receptors. Researchers have investigated its effects on serotonin and dopamine concentrations in the brain . Its potential role in modulating serotoninergic pathways could be relevant for mood disorders, anxiety, and other neurological conditions.
Designer Drug and Abuse Potential
Substituted phenylpiperazines, including 1-(4-fluorophenyl)piperazine, have been identified as designer drugs and drugs of abuse . Understanding its pharmacological properties and potential for misuse is crucial for forensic toxicology and public health.
Mass Spectrometry Standard
1-(4-Fluorophenyl)piperazine serves as an analytical reference standard for mass spectrometry. Researchers use it to calibrate instruments and identify related compounds in complex samples .
Synthetic Chemistry and Medicinal Chemistry
Researchers have used 1-(4-fluorophenyl)piperazine in the synthesis of N,N-disubstituted piperazines . Its structural features may inspire the design of novel compounds for medicinal purposes.
Cayman Chemical: 1-(4-Fluorophenyl)piperazine (hydrochloride) MilliporeSigma: 1-(4-Fluorophenyl)piperazine
Wirkmechanismus
Target of Action
The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKQONHKTUXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



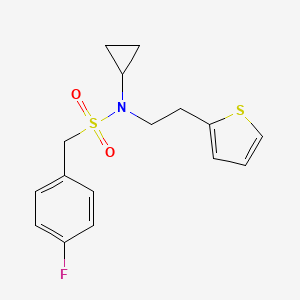
![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)



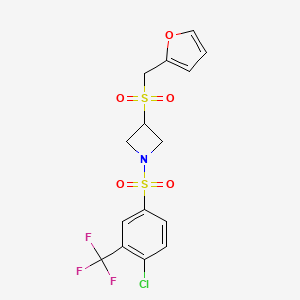
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)
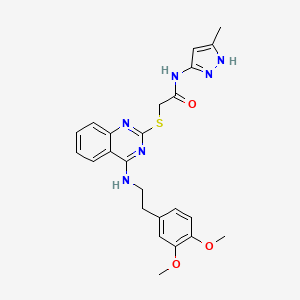
![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
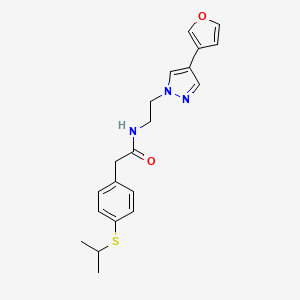
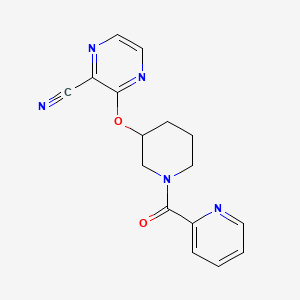
![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)